molecular formula C19H22N2O2S B288788 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B288788
M. Wt: 342.5 g/mol
InChI Key: MWUOMPWHOUKYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole, also known as TMB or sulfo-TMB, is a small molecule compound that has been extensively studied in scientific research. TMB is a benzimidazole derivative that has a sulfonamide group attached to it. This compound has been found to have various biological activities, making it an important tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of protein kinase CK2. 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole is its potency as an inhibitor of protein kinase CK2. This makes it an important tool for researchers studying the role of CK2 in various cellular processes. However, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has some limitations as well. It has been found to be relatively unstable in solution and can degrade over time. Additionally, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole. One area of interest is the development of more stable and soluble analogs of 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole that can be used in a wider range of experiments. Another area of interest is the study of the effects of 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole on other cellular processes and pathways. Additionally, researchers are interested in exploring the potential therapeutic applications of 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole, particularly in the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole is a small molecule compound that has been extensively studied for its biological activities. It is a potent inhibitor of protein kinase CK2 and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole remains an important tool for researchers in the field of biochemistry and pharmacology. There are many future directions for research on 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole, and continued study of this compound may lead to new discoveries in the field of medicine.

Synthesis Methods

The synthesis of 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. The reaction yields 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole as a white crystalline solid. This synthesis method is relatively simple and has been used in many research studies.

Scientific Research Applications

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its biological activities. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

Product Name

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

5,6-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C19H22N2O2S/c1-11-8-17-18(9-12(11)2)21(10-20-17)24(22,23)19-15(5)13(3)7-14(4)16(19)6/h7-10H,1-6H3

InChI Key

MWUOMPWHOUKYGY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C

Origin of Product

United States

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